molecular formula C14H18O3 B1325818 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid CAS No. 951893-33-7

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid

Cat. No.: B1325818
CAS No.: 951893-33-7
M. Wt: 234.29 g/mol
InChI Key: JZPAMADRFYJDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and 2,2-dimethylacetoacetic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Oxidation: The intermediate compound is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Catalytic Oxidation: Using catalysts to enhance the oxidation step.

    Solvent Extraction: Employing solvents to extract and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex molecules.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid involves its interaction with various molecular targets. The compound can act as a precursor in biochemical pathways, leading to the formation of active metabolites. The ketone and carboxylic acid groups play a crucial role in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Lacks the ethyl group on the aromatic ring.

    2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid: Contains a methyl group instead of an ethyl group on the aromatic ring.

Uniqueness

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties.

Properties

IUPAC Name

4-(4-ethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-10-5-7-11(8-6-10)12(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPAMADRFYJDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249486
Record name 4-Ethyl-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-33-7
Record name 4-Ethyl-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.